![molecular formula C34H37N5 B2356656 1-[4-(1-Adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazol-4-carbonitril CAS No. 443332-26-1](/img/structure/B2356656.png)
1-[4-(1-Adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazol-4-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[4-(1-Adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic molecule. It contains an adamantyl group, which is a bulky, three-dimensional structure that can impact the compound’s properties . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by its various functional groups. The adamantyl group would likely make the molecule quite bulky and could impact how it interacts with other molecules. The piperazine ring could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can participate in a variety of reactions. For example, piperazine rings can act as bases and can participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the adamantyl group could impact the compound’s solubility and stability .Wissenschaftliche Forschungsanwendungen
Behandlung von Brustkrebs
Diese Verbindung hat vielversprechende Ergebnisse bei der gezielten Behandlung von Poly(ADP-Ribosyl)polymerase (PARP) in menschlichen Brustkrebszellen gezeigt. Genauer gesagt, hemmt sie die katalytische Aktivität von PARP1, verstärkt die Spaltung von PARP1, erhöht die Phosphorylierung von H2AX (einem Marker für DNA-Schäden) und steigert die CASPASE 3/7-Aktivität. Verbindung 5e mit einem IC50-Wert von 18 µM zeigt eine moderate bis signifikante Wirksamkeit gegen Östrogenrezeptor-positive Brustkrebszellen .
Anti-mikrobielle Aktivität
Die Verbindung 2-(Piperazin-1-yl)naphtho[2,3-d]thiazol-4,9-dion (PNT) zeigt anti-mikrobielle Aktivität. Forscher haben PNT als ein wirksames anti-mikrobielles Mittel charakterisiert. Fluoreszenzmikroskopie wurde verwendet, um die Aufnahme von PNT in mikrobielle Zellen zu messen, einschließlich Stämmen von Staphylococcus .
Antimykotische Eigenschaften
Eine Reihe von 6-substituierten-4-methyl-3-(4-arylpiperazin-1-yl)cinnolinen, die aus der intramolekularen Cyclisierung von 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-onen gewonnen werden, wurde synthetisiert. Diese Verbindungen zeigen Potenzial als antimykotische Mittel. Die Synthese beinhaltet Polyphosphorsäure (PPA) als Mediator, und die resultierenden Amidrazone zeigen vielversprechende antimykotische Eigenschaften .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N5/c1-23-28(18-24-7-3-2-4-8-24)33(39-31-10-6-5-9-30(31)36-32(39)29(23)22-35)37-11-13-38(14-12-37)34-19-25-15-26(20-34)17-27(16-25)21-34/h2-10,25-27H,11-21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSALUVMSERJOIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5CCN(CC5)C67CC8CC(C6)CC(C8)C7)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2356574.png)
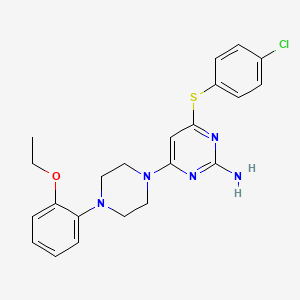
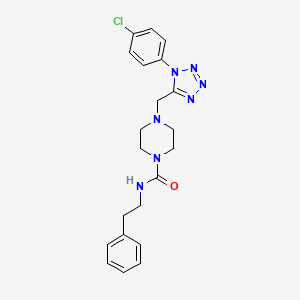

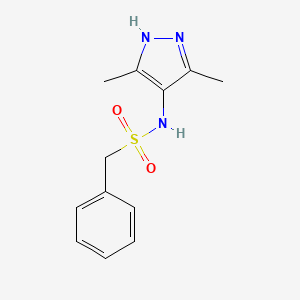

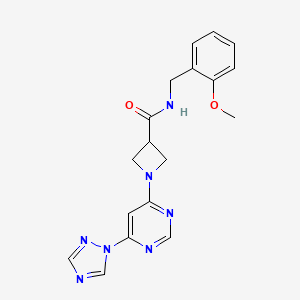
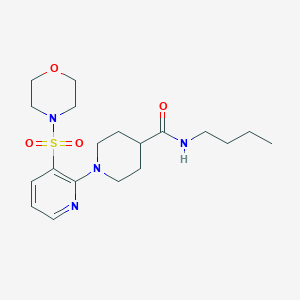

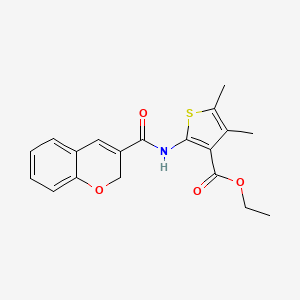
![Propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2356589.png)
![1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2356592.png)
![methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2356593.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2356595.png)